2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a chloro group and a pyrrolidine ring attached to a benzaldehyde core
Scientific Research Applications
2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research:
Future Directions
The future directions for research on “2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde” and similar compounds could involve further exploration of their potential uses in drug discovery . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to have nanomolar activity against ck1γ and ck1ε , suggesting that they may influence kinase-related pathways.
Pharmacokinetics
The compound has a predicted boiling point of 3691±320 °C , which might influence its bioavailability.
Result of Action
Compounds with a pyrrolidine ring have been shown to have nanomolar activity against ck1γ and ck1ε , suggesting that they may have significant effects at the molecular level.
Action Environment
The compound has a predicted storage temperature of 2-8°c , suggesting that temperature could be an important environmental factor for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, which then undergoes a nucleophilic substitution with pyrrolidine. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely .
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid.
Reduction: 2-Chloro-4-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.
2-Chloro-4-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is unique due to the combination of its chloro group, pyrrolidine ring, and aldehyde moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJKRWNFRHQBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428094 | |
Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-65-8 | |
Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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